molecular formula C14H12N6O2S2 B10878321 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10878321
M. Wt: 360.4 g/mol
InChI Key: NAOSSRDNYJRGKF-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring fused with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, which is then reacted with a thiadiazole derivative under specific conditions to form the final compound.

  • Step 1: Synthesis of Pyrimidine Derivative

      Reactants: 4-amino-6-oxo-1,6-dihydropyrimidine

      Conditions: The reaction is carried out in a solvent such as ethanol, with a base like sodium hydroxide to facilitate the reaction.

  • Step 2: Formation of Thiadiazole Derivative

      Reactants: 5-phenyl-1,3,4-thiadiazole

      Conditions: This step involves the use of a chlorinating agent such as thionyl chloride to activate the thiadiazole ring.

  • Step 3: Coupling Reaction

      Reactants: The pyrimidine and thiadiazole derivatives

      Conditions: The coupling reaction is typically performed in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are possible at the amino group in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity. The thiadiazole moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

What sets 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart is its specific combination of a pyrimidine ring with a phenyl-substituted thiadiazole ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N6O2S2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H12N6O2S2/c15-9-6-10(21)17-13(16-9)23-7-11(22)18-14-20-19-12(24-14)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,20,22)(H3,15,16,17,21)

InChI Key

NAOSSRDNYJRGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

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